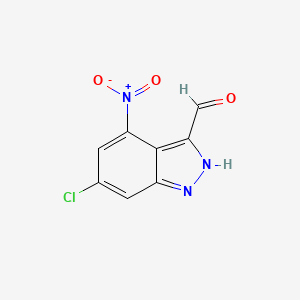

6-Chloro-4-nitro-1H-indazole-3-carbaldehyde

Description

Properties

IUPAC Name |

6-chloro-4-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOVYPDWDQYNKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-nitro-1H-indazole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 3-chloroindazole, which is then nitrated to introduce the nitro group at the 4th position. The final step involves the formylation of the indazole ring to introduce the aldehyde group at the 3rd position .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also involve continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.

Major Products

Oxidation: 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid.

Reduction: 6-Chloro-4-amino-1H-indazole-3-carbaldehyde.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

Research indicates that indazole derivatives, including 6-Chloro-4-nitro-1H-indazole-3-carbaldehyde, exhibit antimicrobial properties. The presence of the nitro group is thought to contribute to this activity through bioreduction processes that generate reactive intermediates capable of interacting with microbial targets .

Anticancer Potential:

Indazoles have garnered attention as potential anticancer agents. Studies suggest that this compound may function as a kinase inhibitor, which is crucial in cancer cell signaling pathways. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapy .

Medicinal Chemistry

Drug Development:

The compound serves as a versatile building block for synthesizing more complex indazole derivatives that may have enhanced therapeutic effects. Its unique substituents allow for modifications that could lead to new drug candidates targeting various diseases .

Pharmacological Research:

Ongoing studies are exploring the pharmacological mechanisms behind the activity of this compound. It is being evaluated for its potential effects on enzyme inhibition and cellular signaling pathways related to disease processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated significant activity against a range of bacterial strains, suggesting potential use in developing new antibiotics. |

| Study B | Anticancer Activity | Identified as a potent inhibitor of specific kinases involved in tumor growth; further development could lead to novel cancer therapies. |

| Study C | Synthesis Optimization | Improved methods for synthesizing indazole derivatives, highlighting the efficiency and yield enhancements through modified reaction conditions. |

Mechanism of Action

The mechanism of action of 6-Chloro-4-nitro-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Table 1: Key Structural Features and Identifiers

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 6-Chloro-4-nitro-1H-indazole-3-carbaldehyde | Not provided | Cl (6), NO₂ (4), CHO (3) | C₈H₄ClN₃O₃ | ~225.5 |

| 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | 885519-37-9 | Cl (6), NO₂ (4), CN (3) | C₈H₃ClN₄O₂ | ~222.5 |

| 6-Chloro-3-iodo-4-nitro-1H-indazole | 885519-97-1 | Cl (6), NO₂ (4), I (3) | C₇H₃ClIN₃O₂ | ~323.5 |

| 5-Chloro-1H-indole-3-carbaldehyde derivatives [e.g., benzoylhydrazone] | Not provided | Cl (5), CHO (3), hydrazone (side chain) | Varies | Varies |

Key Observations:

Core Heterocycle: The target compound and its indazole analogs (carbonitrile, iodo) share the indazole backbone, which is more electron-deficient than the indole derivatives due to the additional nitrogen atom.

Substituent Effects :

- 3-Position : The carbaldehyde group (CHO) is highly reactive, enabling Schiff base formation or nucleophilic additions. In contrast, the carbonitrile (CN) group is less reactive but serves as a hydrogen-bond acceptor, while the iodo (I) substituent may facilitate halogen-bonding or cross-coupling reactions .

- Nitro Group (Position 4) : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing further electrophilic substitutions to specific positions and stabilizing negative charges in intermediates.

Molecular Weight and Polarity :

- The iodo derivative has the highest molecular weight (~323.5 g/mol) due to iodine’s atomic mass, which may impact solubility and crystallinity. The carbaldehyde and carbonitrile analogs are lighter (~222–225 g/mol) and likely more polar, enhancing aqueous solubility compared to the iodo variant.

Crystallographic and Structural Insights

Crystal structures of related compounds (e.g., indole derivatives) have been resolved using SHELX software, a widely adopted tool for small-molecule refinement .

Biological Activity

6-Chloro-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and nitro group on the indazole ring, which significantly influences its reactivity and biological properties. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may lead to antimicrobial and anticancer effects. The chloro group enhances lipophilicity, facilitating cell membrane penetration and intracellular target engagement.

Antimicrobial Activity

Research indicates that indazole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer) cells. The IC50 values for these effects are critical for understanding its potency:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25.3 |

| SW480 | 77.4 |

These values indicate that this compound could serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored, particularly in relation to its ability to inhibit pathways such as NF-kB/AP-1 signaling. This inhibition is crucial for reducing inflammation-related diseases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the indazole ring significantly affect biological activity. For instance, the presence of both chloro and nitro groups enhances the compound's reactivity and biological efficacy. Modifications at these positions can lead to derivatives with improved potency against specific targets .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Anticancer Study : A study assessed the compound's effects on tumor growth in xenograft models, showing a reduction in tumor size when administered orally.

- Antimicrobial Evaluation : Various derivatives were synthesized and tested against resistant bacterial strains, demonstrating significant inhibitory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-nitro-1H-indazole-3-carbaldehyde, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves nitration and chlorination of indazole precursors. For example, nitration at the 4-position of 6-chloroindazole derivatives can be achieved using mixed acids (HNO₃/H₂SO₄), followed by formylation at the 3-position via Vilsmeier-Haack reaction (using POCl₃/DMF). Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-nitration or decomposition. Purification often employs column chromatography with gradients of ethyl acetate/hexane, monitored by TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc). Yield optimization (~60–70%) requires inert atmospheres and anhydrous solvents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for the aldehyde proton (δ ~10.1 ppm), aromatic protons (δ ~7.5–8.5 ppm), and nitro group coupling. ¹³C NMR confirms the carbaldehyde carbon (δ ~190 ppm) and nitro-substituted carbons.

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z ~240.1.

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves ambiguities in substituent positions .

Q. How can researchers screen the pharmacological potential of this compound?

- Methodological Answer : Initial screens focus on in vitro assays targeting kinase inhibition (e.g., PKA, PKC) due to structural similarity to indazole-based kinase inhibitors. Use ATP-competitive binding assays with fluorescence polarization or TR-FRET readouts. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀) and selectivity indices against healthy cells (e.g., HEK293) are critical. Molecular docking (AutoDock Vina) against PDB structures (e.g., 3F9P for PKA) predicts binding modes .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound?

- Methodological Answer : The nitro and aldehyde groups create electron density ambiguities, complicating refinement. Use SHELXL for small-molecule refinement:

- Apply anisotropic displacement parameters (ADPs) for heavy atoms (Cl, N, O).

- Test for twinning (Hooft parameter > 0.5) using PLATON.

- High-resolution data (<1.0 Å) from synchrotron sources improve precision. Example refinement statistics: R1 ~3–5%, wR2 ~8–10% .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism). Strategies include:

- Variable-temperature NMR (VT-NMR) to detect tautomeric shifts.

- DFT calculations (Gaussian 16) to model energetically favorable conformers.

- Hydrogen-bonding analysis in X-ray structures to identify stabilizing interactions. Cross-validate with IR spectroscopy for tautomer-sensitive bands (e.g., O–H stretches) .

Q. What strategies enable selective derivatization of the aldehyde group?

- Methodological Answer : The aldehyde is reactive but prone to oxidation. Protect it in situ with semicarbazide or thiosemicarbazide (ethanol reflux, 12 h) to form Schiff bases. For Knoevenagel condensations, use malononitrile and piperidine catalyst in DMF (60°C, 6 h). Monitor by LC-MS to avoid side reactions with the nitro group. Post-derivatization, reduce nitro to amine (H₂/Pd-C) for further functionalization .

Q. How does the electronic effect of the nitro group influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, deactivating the indazole core. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-fluorophenyl) in DME/H₂O (2:1) at 80°C. High catalyst loading (5 mol%) and prolonged reaction times (24–48 h) compensate for reduced reactivity. Monitor regioselectivity via NOESY to confirm coupling at the 5- or 7-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.